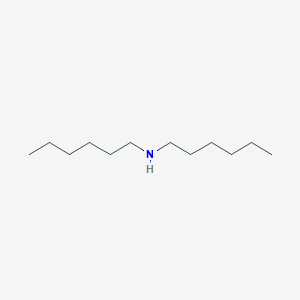

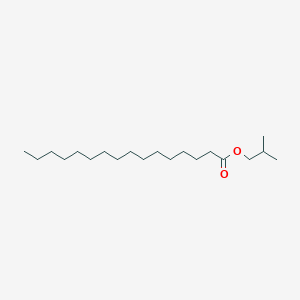

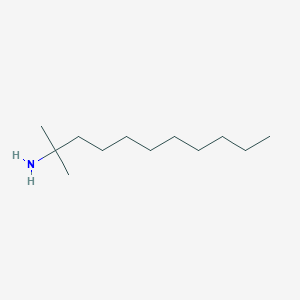

![molecular formula C10H16O B085741 Spiro[4.5]decan-6-one CAS No. 13388-94-8](/img/structure/B85741.png)

Spiro[4.5]decan-6-one

Vue d'ensemble

Description

Spiro[4.5]decan-6-one is a chemical compound with the molecular formula C10H16O . It has a molecular weight of 152.24 . The compound is a liquid at room temperature .

Synthesis Analysis

The synthesis of spiro compounds, including Spiro[4.5]decan-6-one, often involves the reaction of a diol with a cyclic ketone . A specific example is the synthesis of the protected 1,4-dioxaspiro[4.5]decane from cyclohexanone and the alcohol, ethanediol . Another method involves the Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes .

Molecular Structure Analysis

Spiro[4.5]decan-6-one contains a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, and 1 ketone (aliphatic) .

Chemical Reactions Analysis

Spiro compounds, including Spiro[4.5]decan-6-one, are derived from various chemical transformations of farnesol, the biological precursor of the sesquiterpenes . The Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes is one such reaction that results in the construction of spiro[4.5]decane skeletons .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Sesquiterpenes Chemistry

Spiro[4.5]decan-6-one is a part of the sesquiterpenes, a diverse group of carbocyclic structural types . The study of sesquiterpenes has significantly contributed to the advancement of spectroscopic techniques, mechanistic insight, and synthesis methodology . Spiro[4.5]decan-6-one, as a part of this group, plays a crucial role in these advancements.

Organic Synthesis

The regioselective transformation of alkynes represents a highly efficient bond-forming strategy in organic synthesis . Spiro[4.5]decan-6-one can be prepared through this process, which is a significant application in the field of organic synthesis .

Asymmetric Transformation of Alkynyl Thioethers

Spiro[4.5]decan-6-one can be prepared through a chiral Brønsted acid-catalyzed enantioselective spirocyclization of alkynyl thioethers . This metal-free protocol leads to the green and atom-economical preparation of chiral spiro[4.5]decan-6-ones in good to excellent yields with high enantioselectivities .

Dearomatization of Phenols

The spirocyclization of alkynyl thioethers via dearomatization of phenols is another application of Spiro[4.5]decan-6-one . This process is also catalyzed by a chiral Brønsted acid .

Material Science

Spiro[4.5]decan-6-one can also be used in the field of material science . Its unique structure and properties make it a valuable compound in the development of new materials .

Chromatography

In the field of chromatography, Spiro[4.5]decan-6-one can be used as a reference compound . Its unique structure and properties make it suitable for this application .

Safety and Hazards

Propriétés

IUPAC Name |

spiro[4.5]decan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c11-9-5-1-2-6-10(9)7-3-4-8-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGDMKSLPPMIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCCC2)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302871 | |

| Record name | Spiro[4.5]decan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[4.5]decan-6-one | |

CAS RN |

13388-94-8 | |

| Record name | Spiro[4.5]decan-6-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[4.5]decan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the reactions Spiro[4.5]decan-6-one can undergo, and what are the resulting products?

A1: Spiro[4.5]decan-6-one serves as a versatile building block in organic synthesis. For instance, it reacts with vinylmagnesium chloride to yield 6-vinylspiro[4.5]decan-6-ol. [] This reaction highlights the compound's reactivity towards Grignard reagents, opening possibilities for further derivatization. Subsequent transformations of 6-vinylspiro[4.5]decan-6-ol through reactions like the Carroll reaction lead to the formation of compounds such as 5-(spiro[4.5]decyliden-6-yl)-2-pentanone. [] These reactions demonstrate the potential of Spiro[4.5]decan-6-one as a precursor for synthesizing more complex molecules.

Q2: Has Spiro[4.5]decan-6-one been found in natural sources, and if so, what are its biological activities?

A2: While Spiro[4.5]decan-6-one itself hasn't been reported in natural sources, a closely related compound, Spiroseoflosterol, featuring a unique spiro[4.5]decan-6-one system, was isolated from the fruiting bodies of the mushroom Butyriboletus roseoflavus. [] Spiroseoflosterol exhibited cytotoxic activity against liver cancer cell lines (HepG2 and sorafenib-resistant Huh7). [] This finding suggests that the spiro[4.5]decan-6-one scaffold could be a promising structural motif for developing new anticancer agents.

Q3: What research opportunities exist for exploring the structure-activity relationship (SAR) of compounds containing the Spiro[4.5]decan-6-one scaffold?

A3: The discovery of Spiroseoflosterol's cytotoxic activity presents a compelling opportunity to investigate SAR around the spiro[4.5]decan-6-one core. [] Systematic modifications to the substituents on the ring system, exploring different functional groups and their spatial arrangement, could shed light on the key structural features responsible for the observed biological activity. Such studies could involve synthesizing a series of analogs and evaluating their potency and selectivity against various cancer cell lines. This information could guide the development of more potent and selective anticancer agents based on the spiro[4.5]decan-6-one scaffold.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

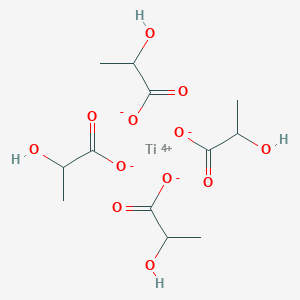

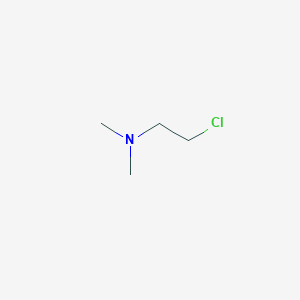

![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B85672.png)